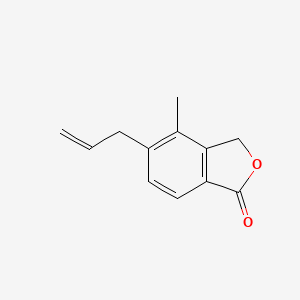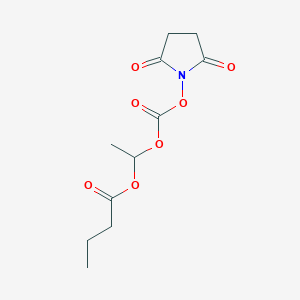
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is a chemical compound with the molecular formula C11H15NO7. It is known for its unique structure, which includes a pyrrolidinone ring and an ester linkage. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl butanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone groups, which can undergo nucleophilic attack. The compound can modify proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)ethyl isobutyrate: Similar structure but with an isobutyrate group instead of butanoate.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Contains a fumarate group instead of butanoate.
Azidoacetic acid NHS ester: Contains an azidoacetyl group and is used in click chemistry.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is unique due to its specific ester linkage and the presence of the pyrrolidinone ring, which imparts distinct reactivity and applications in various fields .
Propriétés
Numéro CAS |
886051-39-4 |
|---|---|
Formule moléculaire |
C11H15NO7 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl butanoate |
InChI |
InChI=1S/C11H15NO7/c1-3-4-10(15)17-7(2)18-11(16)19-12-8(13)5-6-9(12)14/h7H,3-6H2,1-2H3 |
Clé InChI |
PFZUKNNWGORMSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)OC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


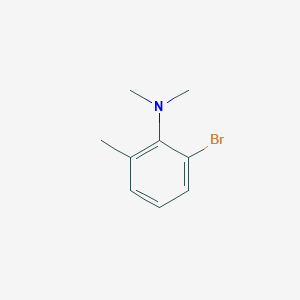
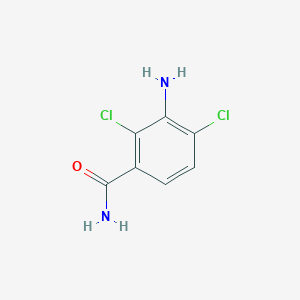
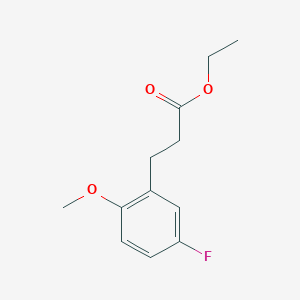
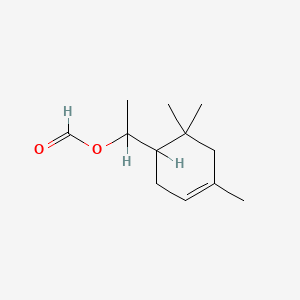
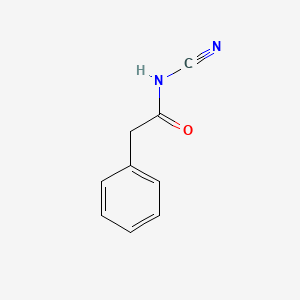
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)
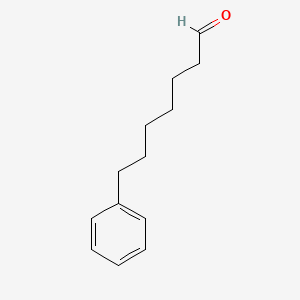
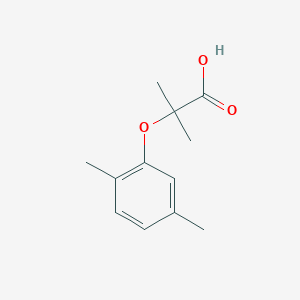
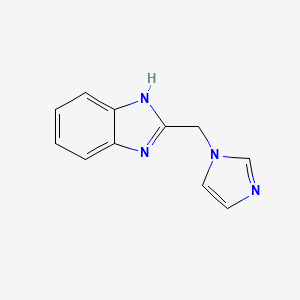
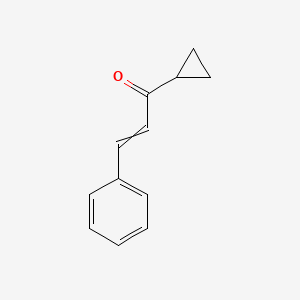
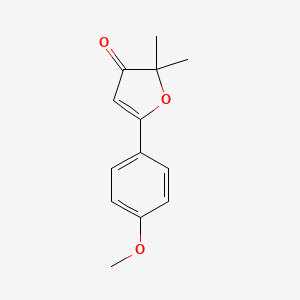
![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)
![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
